molecular formula C11H9F3O3 B1322577 4-Oxo-4-(2-trifluoromethylphenyl)butyric acid CAS No. 200725-09-3

4-Oxo-4-(2-trifluoromethylphenyl)butyric acid

Cat. No. B1322577
CAS RN: 200725-09-3
M. Wt: 246.18 g/mol
InChI Key: XBHFJUYTHQXMEA-UHFFFAOYSA-N
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Description

“4-Oxo-4-(2-trifluoromethylphenyl)butyric acid” is a chemical compound with the formula C₁₁H₉F₃O₃ . It is a versatile compound used in scientific research, with applications ranging from drug development to organic synthesis .


Molecular Structure Analysis

The molecular structure of “4-Oxo-4-(2-trifluoromethylphenyl)butyric acid” consists of 11 carbon atoms, 9 hydrogen atoms, 3 fluorine atoms, and 3 oxygen atoms . The molecular weight of this compound is 246.18 .


Physical And Chemical Properties Analysis

“4-Oxo-4-(2-trifluoromethylphenyl)butyric acid” is a solid compound . More detailed physical and chemical properties such as melting point, boiling point, and solubility are not available in the current literature.

Scientific Research Applications

The compound 4-Oxo-4-(2-trifluoromethylphenyl)butyric acid has several scientific research applications, but due to the complexity and specificity of the information required, a detailed analysis covering six to eight unique applications would be extensive. Here’s a brief overview based on the available information:

Organotin Carboxylates Synthesis

This compound is used as a ligand in the synthesis of organotin carboxylates, which have been studied for their biological activity. Different substitutions on the ligand can affect this activity .

Experimental Research Use

It is offered for experimental and research use, indicating its potential utility in various laboratory settings .

Safety and Hazards

This compound is classified as an irritant . It’s important to handle it with appropriate safety measures to avoid skin and eye contact, inhalation, and ingestion .

properties

IUPAC Name

4-oxo-4-[2-(trifluoromethyl)phenyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O3/c12-11(13,14)8-4-2-1-3-7(8)9(15)5-6-10(16)17/h1-4H,5-6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHFJUYTHQXMEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80627092
Record name 4-Oxo-4-[2-(trifluoromethyl)phenyl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-4-(2-trifluoromethylphenyl)butyric acid

CAS RN

200725-09-3
Record name 4-Oxo-4-[2-(trifluoromethyl)phenyl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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